molecular formula C11H21NO5 B13496532 2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid

Cat. No.: B13496532
M. Wt: 247.29 g/mol
InChI Key: YKBZGAWAYFUFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxymethyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. This reaction is also carried out in an organic solvent like tetrahydrofuran.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions involving the appropriate starting materials and reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions to occur. The methoxymethyl group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-2-(hydroxymethyl)butanoic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2-((Tert-butoxycarbonyl)amino)-2-(ethyl)butanoic acid: Similar structure but with an ethyl group instead of a methoxymethyl group.

Uniqueness

2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid is unique due to the presence of both the tert-butoxycarbonyl and methoxymethyl groups, which provide a balance of stability, reactivity, and solubility. This makes it particularly useful in peptide synthesis and other organic synthesis processes.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

2-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-6-11(7-16-5,8(13)14)12-9(15)17-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

YKBZGAWAYFUFJS-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.